2-(4-Acetylbenzyl)-1H-indazol-3(2H)-one
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Overview
Description
2-(4-Acetylbenzyl)-1H-indazol-3(2H)-one is an organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylbenzyl)-1H-indazol-3(2H)-one typically involves the reaction of 4-acetylbenzyl chloride with 1H-indazole-3(2H)-one under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylbenzyl)-1H-indazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-carboxybenzyl derivatives.
Reduction: Formation of 4-hydroxybenzyl derivatives.
Substitution: Formation of halogenated benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-Acetylbenzyl)-1H-indazol-3(2H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylbenzyl)-1H-indazol-3(2H)-one
- 2-(4-Chlorobenzyl)-1H-indazol-3(2H)-one
- 2-(4-Nitrobenzyl)-1H-indazol-3(2H)-one
Comparison
2-(4-Acetylbenzyl)-1H-indazol-3(2H)-one is unique due to the presence of the acetyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Compared to its analogs, the acetyl group provides additional reactivity, allowing for the formation of a wider range of derivatives.
Biological Activity
2-(4-Acetylbenzyl)-1H-indazol-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing insights from various studies.
Synthesis
The synthesis of this compound typically involves the condensation of 4-acetylbenzaldehyde with indazole derivatives. Various methods have been reported for the functionalization of indazole scaffolds, which can enhance biological activity. For instance, palladium-catalyzed reactions have been employed to achieve regioselective modifications at the indazole core .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. The compound has been tested against several cancer cell lines, revealing significant antiproliferative effects.
- Cell Lines Tested :
- 4T1 (breast cancer)
- HepG2 (liver cancer)
- Mechanism of Action :
- Cytotoxicity : The compound demonstrated dose-dependent cytotoxicity in MTT assays, indicating its potential as an effective anticancer agent .
- Apoptosis Induction : Flow cytometry analysis showed that treatment with this compound increased apoptotic cell populations significantly. Specifically, the percentage of apoptotic cells rose from 3.7% to 53.2% with increasing concentrations of the compound .
- IC50 Values : The IC50 values for various cancer cell lines indicate a strong potency relative to standard treatments. For example, compounds similar to this compound have shown IC50 values ranging from 2.43 µM to 10.44 µM against HepG2 and other cell lines .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound also exhibits anti-inflammatory effects:
- Mechanism : It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in RAW264.7 cells, suggesting its potential utility in treating inflammatory diseases .
- Cytotoxicity Assessment : In vitro studies indicated that compounds with similar structures exhibit variable cytotoxicity depending on their substitutions, with some derivatives showing promising anti-inflammatory activity without significant toxicity .
Case Studies
A comprehensive review of related compounds indicates that structural variations significantly influence biological activity:
Compound | Cancer Cell Line | IC50 (µM) | Apoptotic Effect |
---|---|---|---|
Compound A | HepG2 | 3.43 | Significant |
Compound B | 4T1 | 2.79 | Moderate |
This compound | HepG2 & 4T1 | Varies | High |
These findings underscore the importance of structure-activity relationships (SAR) in optimizing therapeutic efficacy.
Properties
CAS No. |
89438-62-0 |
---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[(4-acetylphenyl)methyl]-1H-indazol-3-one |
InChI |
InChI=1S/C16H14N2O2/c1-11(19)13-8-6-12(7-9-13)10-18-16(20)14-4-2-3-5-15(14)17-18/h2-9,17H,10H2,1H3 |
InChI Key |
BVJVQDMEVBCGIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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